molecular formula C15H18O3 B12554286 tert-Butyl 3-(4-acetylphenyl)prop-2-enoate CAS No. 172161-04-5

tert-Butyl 3-(4-acetylphenyl)prop-2-enoate

Cat. No.: B12554286
CAS No.: 172161-04-5
M. Wt: 246.30 g/mol
InChI Key: OQKXDMVMAXWGGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-acetylphenyl)prop-2-enoate: is an organic compound with the molecular formula C15H18O3. It is characterized by the presence of a tert-butyl ester group and an acetylphenyl group attached to a prop-2-enoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-acetylphenyl)prop-2-enoate typically involves the esterification of 3-(4-acetylphenyl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-acetylphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-acetylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetylphenyl moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(4-acetylphenyl)prop-2-enoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .

Properties

CAS No.

172161-04-5

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 3-(4-acetylphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O3/c1-11(16)13-8-5-12(6-9-13)7-10-14(17)18-15(2,3)4/h5-10H,1-4H3

InChI Key

OQKXDMVMAXWGGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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